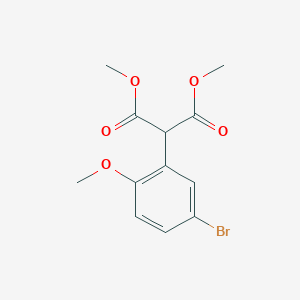
Dimethyl (5-bromo-2-methoxyphenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-bromo-2-methoxyphenyl)malonate is an organic compound with the molecular formula C12H13BrO5 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 5-bromo-2-methoxyphenyl group and two methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (5-bromo-2-methoxyphenyl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a malonate esterification reaction using dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-bromo-2-methoxyphenyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted malonates.
Hydrolysis: Formation of 5-bromo-2-methoxyphenylmalonic acid.
Oxidation: Formation of 5-bromo-2-hydroxyphenylmalonate.
Scientific Research Applications
Dimethyl (5-bromo-2-methoxyphenyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (5-bromo-2-methoxyphenyl)malonate in chemical reactions involves the activation of the bromine atom and the ester groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Diethyl (5-bromo-2-methoxyphenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl (5-bromo-2-hydroxyphenyl)malonate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Dimethyl (5-bromo-2-methoxyphenyl)malonate is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
dimethyl 2-(5-bromo-2-methoxyphenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-16-9-5-4-7(13)6-8(9)10(11(14)17-2)12(15)18-3/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKAYQDZGAMGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)
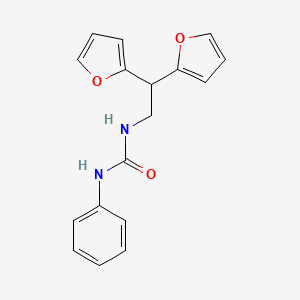
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
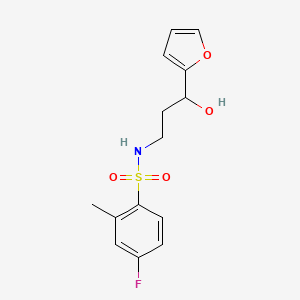
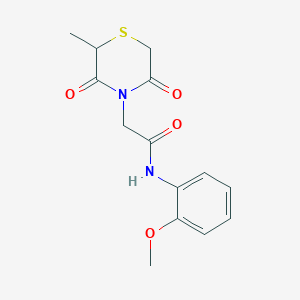
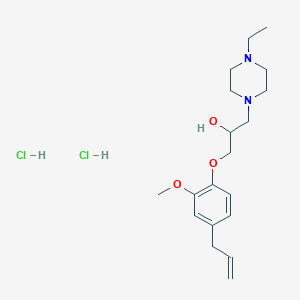
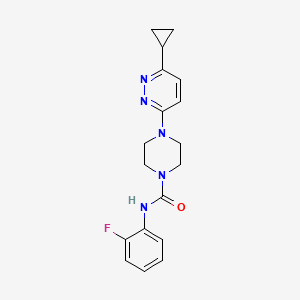
![1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2390508.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)
![2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid](/img/structure/B2390511.png)
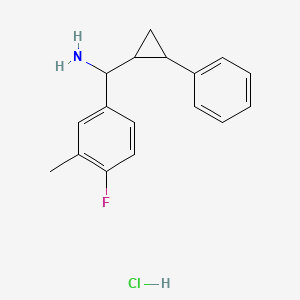
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)

